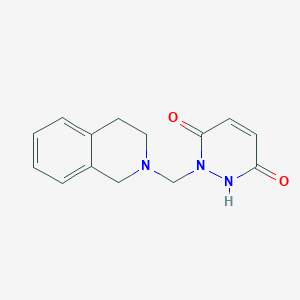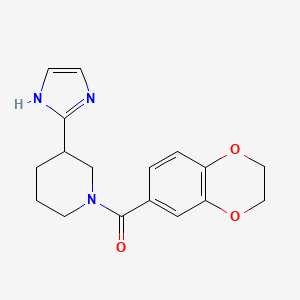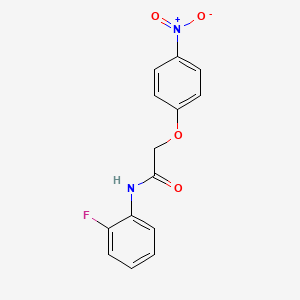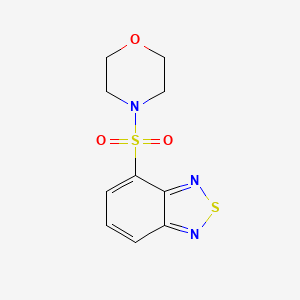![molecular formula C22H29N5O B5547619 2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the family of diazaspiro[5.5]undecanones, a group of chemicals characterized by their spirocyclic structure that includes nitrogen atoms. These compounds are of interest due to their diverse biological activities and potential in various fields of chemistry and pharmacology, excluding drug use, dosage, and side effects as per the request.
Synthesis Analysis
The synthesis of related 3,9-diazaspiro[5.5]undecane derivatives often involves key steps such as Michael addition, Claisen condensation, and spirocyclization techniques. Efficient synthetic routes have been developed for both symmetrical and unsymmetrical derivatives, utilizing starting materials such as dianhydrides or N-methyl-4-piperidone and employing strategies like intramolecular spirocyclization of pyridine substrates (Yang et al., 2008), (Rice et al., 1964).
Molecular Structure Analysis
The structure of diazaspiro[5.5]undecane derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are common methods used for structural elucidation. These techniques help in understanding the configuration and conformation of the spirocyclic system, which is essential for designing compounds with desired properties (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition and nucleophilic substitution, allowing for the introduction of diverse functional groups. These reactions are pivotal for modifying the compound’s chemical properties for specific applications (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of diazaspiro[5.5]undecane derivatives are influenced by their molecular structure. These properties are important for the compound's application in material science and pharmaceutical formulations (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and photophysical behavior, of diazaspiro[5.5]undecane derivatives, are crucial for their biological activity and applications in medicinal chemistry. Studies have shown that modifications in the spirocyclic core can significantly affect these properties, leading to compounds with potential therapeutic value (Aggarwal & Khurana, 2015).
Applications De Recherche Scientifique
Synthesis and Structure Analysis
- Efficient Synthesis of Nitrogen-Containing Heterocycles : A study by Aggarwal et al. (2014) demonstrates an efficient catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including diazaspiro compounds, which can be useful in various pharmaceutical applications (Aggarwal et al., 2014).
- Microwave-Assisted Solid-Phase Synthesis : Macleod et al. (2006) report on the solid-phase synthesis of diazaspiro compounds, highlighting the importance of this method in the efficient production of these compounds (Macleod et al., 2006).
Chemical Properties and Applications
- Photophysical Studies and TDDFT Calculations : Another study by Aggarwal et al. (2015) focuses on the photophysical behavior and solvatochromic analysis of diazaspiro compounds, indicating their potential in the development of advanced materials and sensors (Aggarwal et al., 2015).
- Privileged Heterocycles in Drug Discovery : Blanco‐Ania et al. (2017) discuss the bioactivity and synthesis of diazaspiro compounds, noting their potential use in treating various disorders such as obesity, pain, and cardiovascular diseases (Blanco‐Ania et al., 2017).
Pharmaceutical Applications
- Antihypertensive Properties : A study by Clark et al. (1983) identifies certain diazaspiro compounds as potent antihypertensive agents, indicating their potential in developing new treatments for high blood pressure (Clark et al., 1983).
Novel Synthesis Methods
- Spirocyclization of Pyridine Substrates : Parameswarappa and Pigge (2011) describe a novel method for constructing diazaspiro[5.5]undecane derivatives via spirocyclization, showcasing innovative approaches in chemical synthesis (Parameswarappa & Pigge, 2011).
Experimental Analyses and Theoretical Studies
- DFT Studies of Diazaspiro Compounds : Zeng et al. (2021) conducted a study focusing on the crystal structure and thermodynamic properties of a diazaspiro compound, demonstrating the importance of theoretical and computational approaches in understanding these molecules (Zeng et al., 2021).
Propriétés
IUPAC Name |
2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-4-3-5-19(25-17)14-26-10-8-22(9-11-26)7-6-21(28)27(16-22)15-20-13-23-18(2)12-24-20/h3-5,12-13H,6-11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHDRUVYNANWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)
![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)
